molecular formula C18H12Cl3NO2 B14204139 4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835601-99-5

4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

Cat. No.: B14204139
CAS No.: 835601-99-5
M. Wt: 380.6 g/mol
InChI Key: UAFRFQSCHVHNOP-UHFFFAOYSA-N
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Description

4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a chemical compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple chlorine atoms and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)aniline with appropriate reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where the aniline derivative reacts with a chlorinated phenol compound in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, disrupting their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

835601-99-5

Molecular Formula

C18H12Cl3NO2

Molecular Weight

380.6 g/mol

IUPAC Name

4-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H12Cl3NO2/c19-11-1-7-16(15(21)9-11)24-17-8-2-12(20)10-18(17)23-14-5-3-13(22)4-6-14/h1-10H,22H2

InChI Key

UAFRFQSCHVHNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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